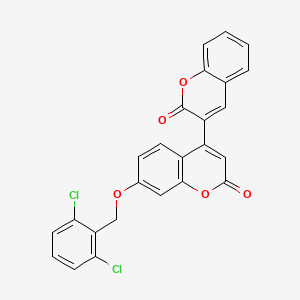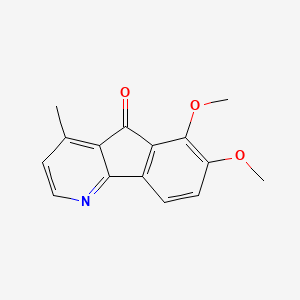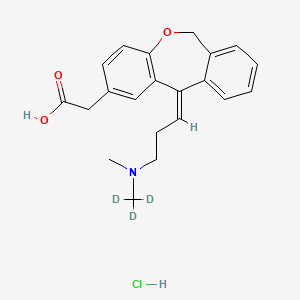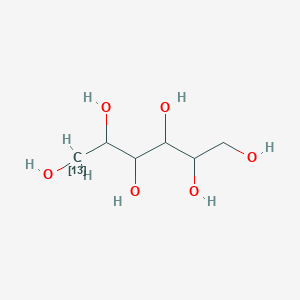
D-Sorbitol-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Mannitol-13C is a stable isotope-labeled compound of mannitol, a six-carbon sugar alcohol. The “13C” denotes the presence of the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be traced in metabolic studies and its application in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Mannitol-13C is synthesized by combining D-mannitol with L-mannitol, which is obtained by the reduction of L-mannono-1,4-lactone . The reaction conditions typically involve the use of reducing agents and specific catalysts to ensure the incorporation of the 13C isotope into the mannitol structure.
Industrial Production Methods
The industrial production of DL-Mannitol-13C involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and isotopic enrichment of the compound. The process is carefully monitored to maintain the stability and homogeneity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Mannitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Mannitol-13C can lead to the formation of various carbonyl compounds, while reduction can yield different alcohol derivatives .
Scientific Research Applications
DL-Mannitol-13C has a wide range of applications in scientific research:
Mechanism of Action
DL-Mannitol-13C functions primarily as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing intracranial and intraocular pressure, promoting diuresis, and aiding in the excretion of toxic substances .
Comparison with Similar Compounds
Similar Compounds
D-Mannitol-1-13C: Another isotope-labeled form of mannitol, used for similar applications but with different isotopic labeling.
D-Mannitol-2-13C: Labeled at a different carbon position, offering unique insights in metabolic studies.
D-Sorbitol-1-13C: A similar sugar alcohol used in various biochemical assays
Uniqueness
DL-Mannitol-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic and biochemical studies. Its stability and non-radioactive nature make it a preferred choice for long-term studies and applications in various scientific fields .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |
InChI Key |
FBPFZTCFMRRESA-OUBTZVSYSA-N |
Isomeric SMILES |
C(C(C(C(C([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


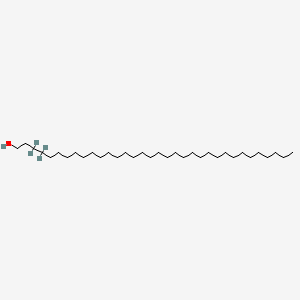
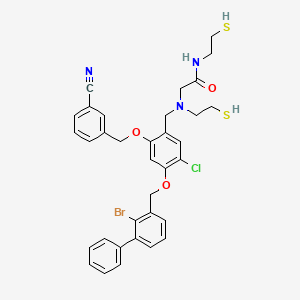
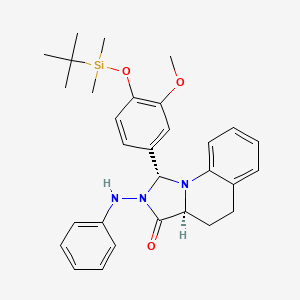

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)

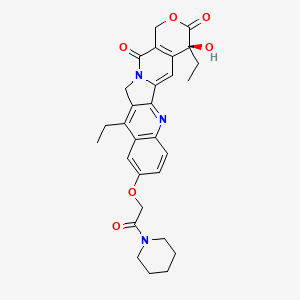
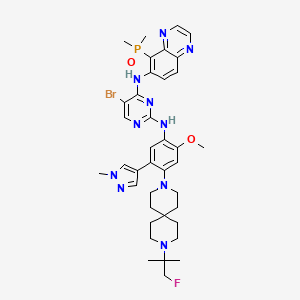
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

